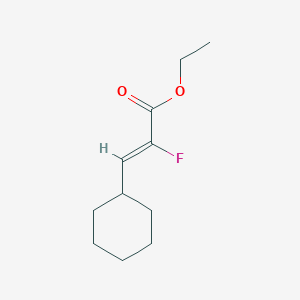

Ethyl 3-cyclohexyl-2-fluoroprop-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-3-cyclohexyl-2-fluoroprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3/b10-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPPHIZWJLANCQ-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1CCCCC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1CCCCC1)/F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Cyclohexyl 2 Fluoroprop 2 Enoate and Analogous Fluoroacrylates

Strategies for the Construction of the 2-Fluoroprop-2-enoate Moiety

The introduction of a fluorine atom adjacent to an ester and a double bond presents unique synthetic challenges. Several key strategies have emerged to address this, including direct fluorination of precursors, building from fluorine-containing starting materials, and functional group transformations.

Homogeneous gold catalysis has become a powerful tool for alkyne functionalization. rsc.org Gold's mild Lewis acidity and its ability to form π-complexes with alkynes facilitate various transformations, including hydrofluorination. rsc.org This method provides a direct route to fluoroalkenes from readily available alkyne precursors. rsc.org

Gold(I) catalysts, often in conjunction with a fluoride (B91410) source, can effectively add hydrogen fluoride (HF) across the triple bond of an alkyne. acs.org For instance, gold N-heterocyclic carbene (NHC) complexes have been successfully employed as catalysts for the hydrofluorination of terminal alkynes using aqueous HF. researchgate.net Other systems utilize sources like potassium bifluoride (KHF₂) in combination with a well-defined gold precursor such as [Au(IPr)(OH)] and an acid activator. rsc.org The reaction medium can also play a crucial role; fluorinated solvents like hexafluoroisopropanol (HFIP) have been shown to promote these reactions. rsc.org

The hydrofluorination of alkynes using gold bifluoride complexes represents another efficient methodology, affording fluoroalkenes with high stereo- and regioselectivity. nih.gov These catalysts are often air- and moisture-stable, making them practical alternatives to more sensitive systems. nih.gov The choice of ligand on the gold center, such as bulky N-heterocyclic carbenes, can significantly influence the catalyst's effectiveness. nih.gov

Table 1: Examples of Gold-Catalyzed Hydrofluorination Systems

| Catalyst System | Fluorine Source | Substrate | Key Features |

|---|---|---|---|

| Gold N-heterocyclic carbene (NHC) complexes | Aqueous HF | Terminal Alkynes | Efficient and chemoselective methodology. researchgate.net |

| [Au(IPr)(OH)] / Acid Activator | KHF₂ | Terminal Alkynes | Utilizes a stable fluoride salt and fluorinated solvent. rsc.org |

| Gold Bifluoride Complexes | - | Symmetrical and Unsymmetrical Alkynes | Air-stable catalysts providing high stereo- and regioselectivity. nih.gov |

An alternative strategy involves the use of 2-fluoroacrylic acid or its derivatives as foundational building blocks. google.comgoogleapis.com These compounds can be prepared through various multi-step processes. One common route begins with the oxidation of 2-fluoroacrolein (B76022) using an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) to yield 2-fluoroacrylic acid. google.comchemicalbook.com

Once 2-fluoroacrylic acid is obtained, it can be converted to the desired ester, such as Ethyl 3-cyclohexyl-2-fluoroprop-2-enoate, through standard esterification procedures. google.comgoogleapis.com This typically involves reacting the acid with the corresponding alcohol (in this case, ethanol) in the presence of an acid catalyst like sulfuric acid, or by first converting the carboxylic acid to a more reactive species like an acyl chloride using thionyl chloride, followed by reaction with the alcohol. google.comgoogleapis.com

While effective, some traditional methods for preparing 2-fluoroacrylic acid derivatives have drawbacks, such as low yields or the use of hazardous or expensive reagents. google.comgoogleapis.com For example, a process starting from 2,3-dichloro-1-propene (B165496) is a four-stage synthesis. google.com Consequently, research has focused on developing more efficient and economical industrial processes, such as the conversion of substituted 3-halo-2-fluoropropionic acid derivatives in the presence of a base. google.com

Table 2: Synthesis of 2-Fluoroacrylate Esters from 2-Fluoroacrylic Acid

| Precursor | Reagents | Product | Yield |

|---|---|---|---|

| 2-Fluoroacrolein | 30% Hydrogen Peroxide, Ferric Chloride | 2-Fluoroacrylic Acid | 90% googleapis.com |

| 2-Fluoroacrolein | m-CPBA, Dichloromethane | 2-Fluoroacrylic Acid | 92% google.com |

| 2-Fluoroacrylic Acid | Thionyl Chloride, then Methanol | Methyl 2-fluoroacrylate | 93% google.comgoogleapis.com |

The ring-opening of epoxides offers a pathway to construct highly functionalized molecules with specific stereochemistry. For the synthesis of fluoroacrylates, a relevant strategy involves the preparation of fluorine-containing 2,3-epoxypropanoates. The epoxide ring can then be opened by various nucleophiles. nih.gov This SN2 reaction typically proceeds with high regio- and stereoselectivity, allowing for the controlled installation of desired functional groups. nih.gov

Halogen exchange reactions provide another route to introduce fluorine into a molecule. The Finkelstein reaction, for instance, involves reacting an alkyl chloride or bromide with sodium iodide in acetone (B3395972) to produce an alkyl iodide. youtube.com A similar principle can be applied for fluorination, where an alkyl bromide or chloride is treated with a fluorinating agent like silver fluoride (AgF) or antimony trifluoride (SbF₃). youtube.com This method is particularly useful for preparing alkyl fluorides. youtube.com In the context of fluoroacrylate synthesis, a precursor containing a good leaving group (like bromine or chlorine) at the alpha position could potentially be converted to the corresponding fluoro-compound via nucleophilic substitution with a fluoride source. Catalytic halogen exchange reactions using an alkali metal fluoride as the fluorine source have also been developed, expanding the scope of these transformations to various substrates under relatively mild conditions. google.comgoogle.com

Controlling the geometry of the carbon-carbon double bond is a critical aspect of fluoroalkene synthesis. Several methodologies have been developed to achieve high stereoselectivity for either the (E)- or (Z)-isomer.

One highly effective method is the palladium-catalyzed carbonylation of 1-bromo-1-fluoroalkenes. acs.org This reaction can produce α-fluoro-α,β-unsaturated esters with excellent stereoselectivity. For example, the carboalkoxylation of (E)-1-bromo-1-fluoroalkenes at room temperature proceeds faster than the corresponding (Z)-isomer, leading to a high Z/E ratio in the final ester product. acs.org This kinetic separation allows for the synthesis of nearly pure (Z)-isomers from an E/Z mixture of the starting material. acs.org

Other approaches utilize chiral auxiliaries to control the stereochemistry during the synthesis. rsc.org For instance, the diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres has been achieved using Ellman's imine and Oppolzer's sultam as chiral auxiliaries to construct two chiral centers in a stereocontrolled manner. rsc.org Additionally, copper-catalyzed cross-coupling reactions have been developed for the stereoselective synthesis of (E)- and (Z)-isocyanoalkenes, a strategy that could be adapted for other functional groups. nih.govnsf.gov

Table 3: Comparison of Stereoselective Synthesis Methods

| Method | Starting Material | Key Feature | Product Isomer |

|---|---|---|---|

| Palladium-Catalyzed Carbonylation | (E)-1-Bromo-1-fluoroalkenes | Kinetic resolution of E/Z isomers. acs.org | (Z)-α-fluoro-α,β-unsaturated esters |

| Chiral Auxiliary Approach | Ellman's imine, Oppolzer's sultam | Diastereo-controlled synthesis. rsc.org | (Z)-fluoroalkene dipeptide isosteres |

Incorporation of the Cyclohexyl Moiety in this compound Synthesis

The introduction of the cyclohexyl group at the 3-position of the fluoroacrylate is a key step in the synthesis of the target molecule. This is typically achieved by starting with a molecule that already contains the cyclohexyl ring.

A common and convergent strategy involves starting with a cyclohexyl-substituted alkyne, such as 1-ethynylcyclohexane. This alkyne can then undergo functionalization to build the 2-fluoroprop-2-enoate structure. The gold-catalyzed hydrofluorination methods described in section 2.1.1 are directly applicable here. acs.org By subjecting a cyclohexyl-containing alkyne to a gold catalyst and a fluoride source, followed by incorporation of the ethyl ester group, one can construct the target molecule.

Another powerful technique is enolate alkynylation. rsc.org This approach involves reacting an enolate with an alkynylating agent to form a new carbon-carbon bond. rsc.org In this context, one could envision reacting the enolate of an ethyl haloacetate with a cyclohexyl-alkyne derivative. The resulting intermediate could then be further manipulated to install the fluorine atom and establish the double bond, leading to the final product.

Alternative Coupling Strategies for Cyclohexyl Integration

The introduction of a cyclohexyl group at the β-position of a fluoroacrylate backbone can be achieved through various modern cross-coupling strategies. These methods offer alternatives to traditional organometallic addition reactions and are often characterized by their high functional group tolerance and stereoselectivity.

Negishi Cross-Coupling: The Negishi coupling reaction is a powerful tool for the formation of carbon-carbon bonds, involving the reaction of an organozinc reagent with an organohalide catalyzed by a nickel or palladium complex. nih.gov For the synthesis of this compound, a potential pathway involves the coupling of a cyclohexylzinc reagent with a suitable ethyl 2-fluoro-3-halo-prop-2-enoate precursor. The use of functionalized cyclohexylzinc reagents in diastereoconvergent Negishi cross-couplings has been shown to proceed with high diastereoselectivity, which is crucial for controlling the stereochemistry of the final product. nih.gov The choice of ligand, such as Ruphos, and additives like LiCl can significantly influence the stereochemical outcome. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is another widely used method for C-C bond formation. researchgate.net In the context of synthesizing the target molecule, this would involve the reaction of cyclohexylboronic acid or one of its derivatives with an appropriate ethyl 2-fluoro-3-halo-prop-2-enoate. The Suzuki-Miyaura reaction is known for its mild reaction conditions and the commercial availability of a wide range of boronic acids. nih.gov The reaction's success and stereoselectivity can be dependent on the choice of palladium catalyst, ligands, and base. nih.gov The use of sterically hindered phosphine (B1218219) ligands has been shown to be effective in coupling reactions involving alkylboronic acid derivatives. researchgate.net

Below is a table summarizing these alternative coupling strategies:

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst/Ligand System | Key Advantages |

| Negishi Coupling | Cyclohexylzinc Halide | Ethyl 2-fluoro-3-halo-prop-2-enoate | Palladium or Nickel / Phosphine Ligands (e.g., Ruphos) | High functional group tolerance, high diastereoselectivity. nih.gov |

| Suzuki-Miyaura Coupling | Cyclohexylboronic Acid/Ester | Ethyl 2-fluoro-3-halo-prop-2-enoate | Palladium / Phosphine Ligands | Mild conditions, wide availability of reagents, low toxicity of boron byproducts. researchgate.netnih.gov |

Optimization of Reaction Conditions and Yields in Fluoroacrylate Synthesis

The successful synthesis of fluoroacrylates, including this compound, is highly dependent on the careful optimization of reaction conditions to maximize yield and control stereoselectivity. Key parameters that are often fine-tuned include the catalyst system, ligands, solvent, and temperature.

Catalyst Systems and Ligand Effects in Asymmetric Hydroformylation Analogues

While not a direct method for the synthesis of the target compound, the principles of asymmetric hydroformylation offer valuable insights into catalyst and ligand control in related transformations. Asymmetric hydroformylation of alkenes using rhodium catalysts with chiral phosphorus-containing ligands is a powerful method for producing chiral aldehydes. nih.gov The electronic and steric properties of the ligands play a critical role in determining the enantioselectivity and regioselectivity of the reaction. nih.gov

In analogous catalytic systems for the synthesis of fluorinated molecules, the choice of metal and ligand is paramount. For instance, in rhodium-catalyzed asymmetric synthesis of allylic fluorides, chiral diene-ligated rhodium catalysts have been employed. nih.gov Computational studies in such systems reveal that the conformation of the π-allyl intermediates, which is influenced by the ligand, is key to the stereochemical outcome. nih.gov Furthermore, the electronic nature of the ligand, such as the presence of fluorine substituents, can enhance interactions like hydrogen bonding, thereby stabilizing the transition state and improving selectivity. nih.gov

The following table illustrates the effect of different ligands on a model rhodium-catalyzed asymmetric reductive hydroformylation, showcasing how ligand choice impacts yield and enantiomeric excess (ee).

| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| (S,S)-Ph-BPE | 91 | 9 |

| Ligand with 3,5-difluorophenyl substituents | - | 85 |

| Ligand with 3,4,5-trifluorophenyl substituents | 80 | 96 |

Data adapted from a study on α-substituted enamides, demonstrating the principle of ligand electronic effects. nih.gov

Solvent Effects and Temperature Control in Stereoselective Syntheses

The choice of solvent and the reaction temperature are critical parameters for controlling the stereoselectivity of reactions leading to fluoroacrylates. Solvents can influence the reaction rate and selectivity by solvating intermediates and transition states to different extents. nih.gov In the synthesis of acrylate-based materials, for example, the solvent-to-monomer ratio has been shown to be a key factor in achieving successful polymerization. nih.gov For fluoroacrylate synthesis, polar aprotic solvents like DMSO or DMF are often employed, particularly in elimination or coupling steps. google.com

Temperature control is equally crucial. Lower temperatures are often used to enhance selectivity in stereoselective reactions by favoring the transition state with the lower activation energy. nih.gov Conversely, in some reactions, a higher temperature may be necessary to overcome the activation barrier and achieve a reasonable reaction rate, though this can sometimes come at the cost of selectivity. google.com For instance, in the dehydrofluorination step for the synthesis of some fluoroacrylates, temperatures in the range of 100-130 °C in DMSO have been found to be optimal to avoid side reactions like polymerization. google.com

The table below provides a general overview of the influence of solvent and temperature on stereoselective syntheses.

| Parameter | General Effect on Stereoselective Reactions |

| Solvent | Can stabilize or destabilize transition states, influencing which stereoisomer is formed preferentially. Polarity and coordinating ability are key factors. nih.gov |

| Temperature | Lower temperatures generally lead to higher stereoselectivity by amplifying small differences in activation energies between diastereomeric transition states. Higher temperatures can lead to faster reactions but may decrease selectivity. google.com |

Chemical Reactivity and Transformation Pathways of Ethyl 3 Cyclohexyl 2 Fluoroprop 2 Enoate

Reactions Involving the Carbon-Carbon Double Bond

The fluoroalkene system in ethyl 3-cyclohexyl-2-fluoroprop-2-enoate is the primary site for a variety of chemical reactions. The fluorine atom modulates the electron density of the double bond, affecting its susceptibility to different types of reagents.

Addition Reactions to the Fluoroalkene System

The carbon-carbon double bond in α,β-unsaturated carbonyl compounds is typically electrophilic, making it susceptible to conjugate addition by nucleophiles. In the case of this compound, the fluorine atom at the α-position further enhances the electrophilicity of the β-carbon. This heightened reactivity allows for Michael additions with a variety of nucleophiles.

Research on analogous α-fluoroacrylates has demonstrated their utility as Michael acceptors. The general mechanism involves the attack of a nucleophile at the β-carbon, leading to the formation of an enolate intermediate which is subsequently protonated.

Table 1: Examples of Michael Addition to α,β-Unsaturated Carbonyl Compounds

| Michael Acceptor | Nucleophile | Catalyst/Solvent | Product | Yield (%) |

| α,β-Unsaturated Carbonyl | Enolate or other nucleophiles | Base catalyst | Michael adduct | High |

While specific studies on this compound are not extensively documented, the principles of Michael addition to α,β-unsaturated systems suggest its capability to react with a range of soft nucleophiles, such as enamines, and organocuprates.

Cycloaddition Reactions of the 2-Fluoroprop-2-enoate Moiety

The electron-deficient nature of the double bond in this compound makes it a good dienophile in Diels-Alder reactions and a participant in other cycloaddition processes. The presence of the fluorine atom can influence the stereoselectivity and regioselectivity of these reactions.

For instance, α-fluoroacrylates have been shown to participate in [3+2] cycloaddition reactions. Ethyl (Z)-2-fluoropropenoate reacts stereospecifically and regioselectively with aryl N-methylnitrones, yielding isoxazolidine (B1194047) derivatives. Similarly, diethyl (E)-2-fluoromaleate undergoes [3+2] cycloadditions with aromatic α-iminoesters and nitrones to furnish polysubstituted pyrrole (B145914) or isoxazole (B147169) derivatives with excellent regio- and stereoselectivity. acs.org Photoinduced [4+2]-cycloaddition reactions of vinyldiazo compounds with dienophiles like furan (B31954) have also been reported to produce bicyclic compounds. rsc.org

Table 2: Examples of Cycloaddition Reactions with α-Fluoroacrylates

| α-Fluoroacrylate | Dipole/Diene | Reaction Type | Product |

| Ethyl (Z)-2-fluoropropenoate | Aryl N-methylnitrones | [3+2] Cycloaddition | Isoxazolidine |

| Diethyl (E)-2-fluoromaleate | Aromatic α-iminoesters | [3+2] Cycloaddition | Polysubstituted pyrrole |

| Diethyl (E)-2-fluoromaleate | Aromatic nitrones | [3+2] Cycloaddition | Polysubstituted isoxazole |

| Vinyldiazoacetates | Furan | Photoinduced [4+2] Cycloaddition | Bicyclic compound |

These examples suggest that this compound would be a viable substrate for various cycloaddition reactions, leading to the formation of complex fluorinated cyclic systems.

Transition-Metal-Catalyzed Transformations (e.g., Hydroformylation, Allylic Substitutions)

Transition-metal catalysis offers a powerful tool for the functionalization of fluoroalkenes. While specific data on the hydroformylation of this compound is scarce, studies on the hydroformylation of α,β-unsaturated esters provide insights into the expected reactivity. rsc.org This reaction typically introduces a formyl group and a hydrogen atom across the double bond, and the regioselectivity can be influenced by the choice of catalyst and reaction conditions.

Allylic substitution reactions represent another important class of transition-metal-catalyzed transformations. Research has been conducted on iridium-catalyzed allylic substitution reactions of γ-fluoro allylic esters with soft carbon-based nucleophiles. escholarship.org Although this involves a different isomer of a fluorinated ester, it highlights the potential for transition metals to catalyze substitutions at positions allylic to a C-F bond.

Palladium-catalyzed reactions are also prevalent in the chemistry of fluorinated alkenes. For example, the highly stereoselective synthesis of (E)- and (Z)-α-fluoro-α,β-unsaturated esters can be achieved from 1-bromo-1-fluoroalkenes via palladium-catalyzed carbonylation reactions. rsc.org This indicates the feasibility of using palladium catalysts to manipulate the structure of compounds similar to this compound.

Reactivity at the Ester Group

The ethyl ester functionality of the target molecule undergoes reactions typical of esters, such as hydrolysis and transesterification, which are influenced by the electronic effects of the adjacent fluoroalkene moiety.

Transesterification and Hydrolysis Studies

Transesterification, the conversion of one ester to another by reaction with an alcohol, is a fundamental reaction of esters. This process can be catalyzed by acids or bases. For fluorinated esters, such as ethyl trifluoroacetate, transesterification to its methyl ester has been studied using solid acid catalysts like Amberlyst-15. rsc.org Heterogeneous basic catalysts have also been employed for the transesterification of acrylates. lookchem.com

Hydrolysis of esters to their corresponding carboxylic acids can also be achieved under acidic or basic conditions. The kinetics of base-catalyzed hydrolysis of ethyl acrylate (B77674) have been investigated, providing a framework for understanding the hydrolysis of related unsaturated esters. researchgate.net The presence of the α-fluoro substituent is expected to influence the rate of hydrolysis. Studies on the hydrolysis of fluorinated esters have shown that the rate can be significantly affected by the number of fluorine atoms and the pH of the medium. For instance, the introduction of a fluorine atom can increase the rate of hydrolysis compared to the non-fluorinated analog.

Table 3: Catalysts for Transesterification and Hydrolysis of Esters

| Reaction | Substrate | Catalyst | Conditions |

| Transesterification | Ethyl trifluoroacetate | Amberlyst-15 | - |

| Transesterification | Ethyl acrylate | Solid basic catalysts | Mild conditions |

| Hydrolysis | Ethyl acrylate | Hydroxide anion | Aqueous ethanol |

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including esters. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction involves the attack of a nucleophile on the carbonyl carbon, followed by the departure of the alkoxy group. A variety of nucleophiles, such as amines and organometallic reagents, can participate in these reactions, leading to the formation of amides, ketones, or other carbonyl compounds.

The reactivity of the ester group in this compound towards nucleophilic acyl substitution is influenced by the electron-withdrawing nature of the fluoroalkene. This effect can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to a saturated ester. Metal catalysts, such as oxotitanium and vanadyl species, have been shown to mediate nucleophilic acyl substitutions of esters with protic nucleophiles. nih.gov

Lack of Publicly Available Research Hinders Detailed Analysis of this compound's Chemical Reactivity and Stereochemistry

A comprehensive review of available scientific literature reveals a significant gap in the documented chemical reactivity and transformation pathways of this compound. While the compound is noted commercially, detailed studies focusing on the reactivity of its vinylic fluorine atom, including C-F activation and functionalization strategies, as well as its substitution reactions, are not readily found in the public domain.

Similarly, in-depth research into the stereochemical control and diastereoselectivity in reactions involving this specific compound is not extensively reported. This includes a lack of published data on the design of chiral catalysts for its enantioselective transformations and the influence of various substituents on the stereochemical outcomes of its reactions.

Spectroscopic and Structural Characterization of Ethyl 3 Cyclohexyl 2 Fluoroprop 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By observing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms, the electronic environment of individual atoms, and the spatial relationships between them. For Ethyl 3-cyclohexyl-2-fluoroprop-2-enoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed for a comprehensive structural assignment.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their proximity to other nuclei. The presence of the fluorine atom and the cyclohexyl group leads to a complex but interpretable spectrum.

Key expected signals in the ¹H NMR spectrum include:

Ethyl Ester Protons: A quartet corresponding to the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The quartet arises from coupling to the three adjacent methyl protons, while the triplet is due to coupling with the two methylene protons.

Vinylic Proton: The proton at the C3 position (=CH-) is expected to appear as a doublet of doublets. This splitting pattern is a result of coupling to the adjacent proton on the cyclohexyl ring and a longer-range coupling to the fluorine atom on C2.

Cyclohexyl Protons: The protons of the cyclohexyl ring will produce a series of complex multiplets in the aliphatic region of the spectrum. The proton attached to the carbon adjacent to the double bond (-CH-) will likely be the most downfield of this group due to the influence of the π-system.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~6.5 - 7.0 | dd | J(H,H) ≈ 8-10, J(H,F) ≈ 15-20 | =CH- (vinylic proton) |

| ~4.2 | q | J(H,H) ≈ 7.1 | -OCH₂CH₃ |

| ~2.2 - 2.5 | m | - | -CH- (cyclohexyl, adjacent to C=C) |

| ~1.6 - 1.9 | m | - | Cyclohexyl protons |

| ~1.1 - 1.4 | m | - | Cyclohexyl protons |

| ~1.3 | t | J(H,H) ≈ 7.1 | -OCH₂CH₃ |

Note: The exact chemical shifts and coupling constants are predictive and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Furthermore, the coupling between the carbon nuclei and the directly attached fluorine atom provides valuable structural information.

Expected key features of the ¹³C NMR spectrum:

Carbonyl Carbon: The ester carbonyl carbon (C=O) will appear at the most downfield region of the spectrum.

Olefinic Carbons: The two carbons of the double bond (C2 and C3) will resonate in the olefinic region. The carbon atom bonded to the fluorine (C2) will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. The chemical shift of C3 will also be influenced by the electronegative fluorine atom.

Ethyl Ester Carbons: The methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethyl group will have characteristic chemical shifts.

Cyclohexyl Carbons: The carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~160 - 165 | d | C=O (ester) |

| ~145 - 155 | d (¹JCF ≈ 240-260 Hz) | C2-F |

| ~115 - 125 | d (²JCF ≈ 15-25 Hz) | C3=C |

| ~61 | s | -OCH₂CH₃ |

| ~30 - 40 | s | Cyclohexyl carbons |

| ~25 - 26 | s | Cyclohexyl carbons |

| ~14 | s | -OCH₂CH₃ |

Note: The predicted values are based on typical ranges for similar functional groups and structures.

¹⁹F NMR spectroscopy is a highly sensitive technique that provides direct information about the fluorine atom in the molecule. The chemical shift of the fluorine signal is indicative of its electronic environment. Furthermore, the coupling of the ¹⁹F nucleus with nearby protons and carbons provides crucial connectivity information.

In the ¹⁹F NMR spectrum of this compound, a single resonance is expected. This signal will likely be a doublet of triplets, arising from coupling to the vinylic proton (doublet) and the two protons on the adjacent carbon of the cyclohexyl ring (triplet), assuming free rotation allows for similar coupling. The magnitude of these coupling constants is diagnostic of the through-bond and through-space relationships.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling interactions. Cross-peaks in the COSY spectrum will confirm the connectivity between the vinylic proton and the adjacent cyclohexyl proton, as well as the coupling between the methylene and methyl protons of the ethyl group. It will also help in tracing the connectivity within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For instance, the vinylic proton signal will show a correlation to the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. youtube.com This technique is crucial for establishing the connectivity across quaternary centers and heteroatoms. Key expected HMBC correlations for this compound would include correlations from the vinylic proton to the carbonyl carbon and C2, and from the ethyl group protons to the carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the molecule's vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930 - 2850 | Strong | C-H stretching (cyclohexyl and ethyl) |

| ~1720 - 1740 | Strong | C=O stretching (α,β-unsaturated ester) |

| ~1640 - 1660 | Medium | C=C stretching (alkene) |

| ~1200 - 1250 | Strong | C-O stretching (ester) |

| ~1000 - 1100 | Strong | C-F stretching |

The presence of a strong absorption band around 1720-1740 cm⁻¹ is a clear indication of the ester carbonyl group. The C=C double bond stretch will appear in the 1640-1660 cm⁻¹ region. The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexyl and ethyl groups will be observed below 3000 cm⁻¹. A strong band in the fingerprint region, typically around 1000-1100 cm⁻¹, can be attributed to the C-F stretching vibration.

Raman Spectroscopy Applications

No data is available on the application of Raman spectroscopy for the analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

There is no published High-Resolution Mass Spectrometry (HRMS) data to confirm the molecular formula of this compound.

Stereochemical Assignment through Spectroscopic Data and Chiral Analysis (e.g., Chiral GC/MS)

No studies detailing the stereochemical assignment of this compound using spectroscopic data or chiral analysis techniques such as Chiral GC/MS were found.

Computational and Theoretical Investigations of Ethyl 3 Cyclohexyl 2 Fluoroprop 2 Enoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Theoretical studies employing quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional arrangement of atoms in a molecule. These calculations provide insights into a compound's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. DFT studies would typically be employed to determine the optimized molecular geometry, Mulliken atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This information is crucial for predicting the kinetic stability and chemical reactivity of Ethyl 3-cyclohexyl-2-fluoroprop-2-enoate. However, no specific DFT studies for this compound have been published.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theoretical accuracy for electronic structure calculations. Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide very precise information on the electron correlation effects within this compound. At present, there is no evidence of such high-level calculations being performed and reported for this molecule.

Prediction of Spectroscopic Parameters

Computational methods are also instrumental in predicting the spectroscopic signatures of molecules, which is invaluable for their experimental characterization.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. Such computational data would be essential for confirming the structure of this compound and assigning its experimental NMR spectra. Regrettably, no such predictive studies are available in the literature.

Vibrational Frequency Analysis for IR/Raman Spectra

Computational vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. This information helps in identifying the characteristic vibrational modes associated with different functional groups. For this compound, this would involve calculating the frequencies and intensities of stretching and bending vibrations. This data, which is currently unavailable, would aid in the experimental spectroscopic analysis of the compound.

Conformational Analysis and Molecular Dynamics Simulations

The reactivity and properties of a flexible molecule like this compound are not determined by a single static structure but by an ensemble of interconverting conformations.

The cyclohexane (B81311) ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. weebly.com In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Due to unfavorable 1,3-diaxial steric interactions, bulky substituents strongly prefer the more stable equatorial position. spcmc.ac.in For the title compound, the ethyl-fluoroprop-enoate group would overwhelmingly occupy the equatorial position.

While the chair is the global minimum, the ring is dynamic, undergoing "ring-flips" that interconvert axial and equatorial positions through higher-energy intermediates like the twist-boat and boat conformations. nih.gov Molecular dynamics (MD) simulations can model these dynamic processes over time, providing insight into the flexibility of the ring and the relative populations of different conformers. nih.govtandfonline.com The conformational preference of the cyclohexyl ring directly impacts reactivity by dictating the spatial orientation of the reactive part of the molecule, influencing which face is more accessible for a chemical reaction. spcmc.ac.in

Interactive Table 2: Typical Relative Energies of Cyclohexane Conformations

This table shows the generally accepted relative energy differences for the principal conformations of an unsubstituted cyclohexane ring.

| Conformation | Relative Energy (kcal/mol) | Strain Type |

| Chair | 0.0 | Strain-free |

| Twist-Boat | 5.5 | Torsional, Steric |

| Boat | 6.9 | Torsional, Steric (flagpole) |

| Half-Chair | 10.8 | Torsional, Angle |

Source: Data generalized from foundational organic chemistry principles.

Rotation around single bonds within the molecule is not entirely free but is hindered by energy barriers. These barriers arise from steric repulsion and electronic effects as substituents move past one another. acs.orgnih.gov Key rotational barriers in this compound include:

Rotation around the C-C bond connecting the cyclohexyl ring to the prop-2-enoate group.

Rotation around the C-O bond of the ethyl ester moiety.

These rotational barriers can be calculated by performing a "relaxed scan," where the dihedral angle of interest is systematically changed and the energy is minimized at each step. The resulting energy profile reveals the low-energy conformers (rotamers) and the transition states that separate them. Steric effects, such as the interaction between the vinyl fluorine atom and the axial hydrogens on the cyclohexane ring, are expected to be the primary contributors to these barriers.

Interactive Table 3: Hypothetical Rotational Energy Barriers

This table provides plausible, calculated energy barriers for rotation around key single bonds in the molecule, illustrating the impact of steric hindrance.

| Rotatable Bond | Description | Hypothetical Barrier (kcal/mol) |

| Ring-C=C | Rotation of the entire prop-2-enoate group relative to the ring | 4.5 - 6.0 |

| O-CH2 | Rotation of the ethyl group in the ester | 2.5 - 3.5 |

Note: Data are hypothetical, based on typical values for similar functional groups, and for illustrative purposes only.

Intermolecular Interactions and Solvent Effects on Electronic Structure and Reactivity

The properties and reactivity of a molecule can be significantly altered by its environment. rsc.org Computational models can account for these effects using either implicit or explicit solvent models. numberanalytics.comucsb.edu

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient for capturing bulk electrostatic effects. nih.gov Explicit models involve surrounding the solute molecule with a number of individual solvent molecules, offering a more detailed picture of specific interactions like hydrogen bonding, but at a much higher computational cost. ucsb.edu

Solvents influence reactivity by differentially stabilizing the reactants, products, and, most importantly, the transition state. rsc.org For a reaction involving a polar or charged transition state, a polar solvent would lower the activation energy, thereby accelerating the rate. Furthermore, the solvent can alter the molecule's ground-state electronic structure. For this compound, increasing solvent polarity would likely increase its dipole moment due to the polarization of its electron density by the solvent's reaction field. This modulation of electronic structure can, in turn, affect intermolecular interactions and reactivity. researchgate.netaip.org

Interactive Table 4: Hypothetical Solvent Effects on Molecular Properties

This table illustrates how key computed properties might change when moving from a non-polar solvent to a polar one.

| Property | In Heptane (ε ≈ 2.0) | In Water (ε ≈ 78.4) |

| Calculated Dipole Moment | 2.1 D | 2.8 D |

| Relative ΔG‡ for Addition | 25.5 kcal/mol | 23.0 kcal/mol |

Note: Data are hypothetical and for illustrative purposes only.

Applications of Ethyl 3 Cyclohexyl 2 Fluoroprop 2 Enoate in Advanced Chemical Synthesis and Materials Science

Ethyl 3-cyclohexyl-2-fluoroprop-2-enoate as a Versatile Synthetic Building Block

The chemical architecture of this compound makes it a highly versatile building block in organic synthesis. The electron-deficient nature of its double bond, caused by the electron-withdrawing effects of both the fluorine atom and the ethyl ester group, renders it an excellent Michael acceptor and a reactive partner in various cycloaddition reactions.

Precursor in the Synthesis of Fluorinated Heterocycles

This compound serves as a key precursor for synthesizing a variety of fluorinated heterocyclic compounds, which are significant scaffolds in pharmaceuticals and agrochemicals. nih.govolemiss.edu Its reactivity in cycloaddition and condensation reactions allows for the construction of complex ring systems.

One of the primary methods for constructing five-membered heterocycles is through [3+2] cycloaddition reactions. nih.govresearchgate.net The double bond in this compound acts as a dipolarophile, readily reacting with 1,3-dipoles. For example, reaction with diazoalkanes or azides can yield fluorinated pyrazolines and triazolines, respectively. These reactions often proceed with high regioselectivity due to the electronic bias created by the fluorine atom. sci-hub.se

Furthermore, its role as a Michael acceptor enables condensation reactions with binucleophiles. For instance, reaction with hydrazine (B178648) can lead to the formation of fluorinated pyrazoles, a class of compounds with a broad range of biological activities. rsc.orgresearchgate.net Similarly, reaction with hydroxylamine (B1172632) can produce isoxazoles. The general mechanism involves an initial Michael addition followed by an intramolecular cyclization and dehydration sequence.

Table 1: Potential Heterocyclic Synthesis from this compound This table is illustrative of potential reactions based on the known reactivity of α-fluoro-α,β-unsaturated esters.

| Reactant Type | Example Reactant | Resulting Heterocycle Class | Reaction Type |

|---|---|---|---|

| 1,3-Dipole | Nitrile Imine | 1,2,4-Triazole mdpi.com | [3+2] Cycloaddition |

| Binucleophile | Hydrazine | Pyrazole rsc.org | Michael Addition-Cyclization |

| 1,3-Dipole | Nitrones | Isoxazolidine (B1194047) researchgate.net | [3+2] Cycloaddition |

| Binucleophile | Thiourea | Thiazine | Michael Addition-Cyclization |

Scaffold for Analogs of Bioactive Molecules

The structural motifs within this compound are highly relevant to medicinal chemistry and the design of bioactive molecules. The α,β-unsaturated ester moiety functions as a Michael acceptor, a feature found in numerous natural products and synthetic drugs that act by forming covalent bonds with biological targets. nih.gov This allows for the targeted inhibition of enzymes, such as kinases or proteases, by reacting with nucleophilic residues like cysteine in their active sites. nih.gov

The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. olemiss.edu The cyclohexyl group also increases lipophilicity, which can improve membrane permeability and bioavailability. By using this compound as a starting scaffold, chemists can systematically synthesize analogs of known bioactive compounds, fine-tuning their pharmacological properties. For example, the ester can be converted to an amide by reaction with various amines, introducing further points of diversity for structure-activity relationship (SAR) studies.

Table 2: Role of Structural Features in Bioactive Molecule Design

| Structural Feature | Function/Role in Bioactive Molecules | Potential Advantage |

|---|---|---|

| α,β-Unsaturated Ester (Michael Acceptor) | Covalent modification of protein nucleophiles (e.g., Cys residues). nih.govnih.gov | Potent and irreversible enzyme inhibition. |

| Fluorine Atom | Modulates electronic properties, blocks metabolic oxidation, increases binding affinity. olemiss.edu | Improved metabolic stability and target binding. |

| Cyclohexyl Group | Increases lipophilicity and provides a rigid conformational anchor. | Enhanced membrane permeability and bioavailability. |

| Ethyl Ester Group | Acts as a synthetic handle for derivatization (e.g., to amides). | Allows for SAR exploration and property tuning. |

Role in the Synthesis of Complex Fluorinated Organic Compounds

Beyond its direct use in forming heterocycles or bioactive scaffolds, this compound is an intermediate in multi-step syntheses of more complex fluorinated molecules. The reactivity of its double bond can be harnessed for various carbon-carbon bond-forming reactions. For instance, it can participate in conjugate addition reactions with organocuprates, allowing for the introduction of a wide range of alkyl or aryl substituents at the 3-position.

The ester functionality provides an additional site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an allylic alcohol, or converted to other functional groups. This dual reactivity—at both the double bond and the ester—allows for a stepwise and controlled elaboration of the molecular framework, leading to the construction of intricate and densely functionalized fluorinated organic compounds.

Polymerization Studies and Materials Applications

This compound is classified as a fluoroacrylate monomer, a class of compounds used to produce specialty polymers with unique properties. ontosight.ai The presence of fluorine in the polymer structure imparts characteristics such as low surface energy, high thermal stability, and chemical resistance, making these materials suitable for advanced coatings, optical devices, and other high-performance applications. cityu.edu.hkyoutube.com

Homo- and Copolymerization of Fluoroacrylate Monomers

Like other acrylate (B77674) monomers, this compound can undergo polymerization via free-radical mechanisms. wikipedia.org The process can be initiated using thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable organic solvent. google.com The result of this homopolymerization is poly(this compound), a polymer in which the specific properties are dictated by the monomer's structure.

More commonly, fluoroacrylates are used in copolymerizations with conventional, non-fluorinated monomers to create materials that balance cost and performance. researchgate.net this compound can be copolymerized with monomers like methyl methacrylate (B99206) (MMA), butyl acrylate (BA), or styrene. sapub.org Even a small incorporation of the fluorinated monomer can significantly alter the surface properties of the resulting copolymer, imparting hydrophobicity and oleophobicity without drastically changing the bulk properties of the primary polymer. researchgate.net The reactivity ratios of the comonomers determine the final polymer microstructure, which can range from random to blocky copolymers. sapub.org

Table 3: Typical Conditions for Free-Radical Polymerization of Fluoroacrylates

| Parameter | Typical Conditions/Reagents | Purpose |

|---|---|---|

| Initiator | Azobisisobutyronitrile (AIBN), Lauroyl Peroxide. google.comgoogle.com | Generates free radicals to initiate polymerization. |

| Solvent | Toluene, 1,4-Dioxane, Methyl Ethyl Ketone. researchgate.netsapub.org | Solubilizes monomer and growing polymer chains. |

| Temperature | 50 - 110 °C. google.com | Controls the rate of initiator decomposition and polymerization. |

| Comonomers | Methyl Methacrylate (MMA), Butyl Acrylate (BA), Styrene. researchgate.net | To tailor the final properties of the copolymer. |

Development of Specialty Fluorinated Polymers with Tailored Properties

Polymers derived from this compound are expected to exhibit a unique combination of properties due to the specific contributions of each part of the monomer.

Low Surface Energy : The fluorine atom leads to polymers with low surface free energies, resulting in surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). youtube.com This is highly desirable for protective coatings, anti-fouling surfaces, and textiles. google.com

Thermal Stability : The strong carbon-fluorine bond enhances the thermal stability of the polymer compared to its non-fluorinated counterparts. youtube.com

Optical Properties : Fluorinated polymers typically have a low refractive index, making them useful in optical applications such as claddings for optical fibers or anti-reflective coatings. researchgate.netmdpi.com

Mechanical Properties : The bulky and rigid cyclohexyl group is expected to increase the glass transition temperature (Tg) of the polymer compared to linear alkyl side chains like in poly(ethyl acrylate) (Tg ≈ -24 °C). wikipedia.org This results in a harder, more rigid material with a higher service temperature.

By strategically copolymerizing this monomer, material scientists can fine-tune these properties to meet the demands of specific applications. For example, copolymerizing with a "soft" monomer like butyl acrylate can improve flexibility, while copolymerizing with MMA can enhance hardness and clarity. researchgate.net

Table 4: Expected Properties of Poly(this compound) Properties are projected based on the known effects of fluorine and cyclohexyl groups on acrylate polymers.

| Property | Expected Characteristic | Contributing Structural Feature |

|---|---|---|

| Surface Energy | Low (Hydrophobic & Oleophobic) | Fluorine Atom youtube.com |

| Refractive Index | Low (<1.45) researchgate.net | Fluorine Atom |

| Glass Transition Temp. (Tg) | Elevated (compared to Poly(ethyl acrylate)) | Rigid Cyclohexyl Group |

| Thermal Stability | High | Carbon-Fluorine Bond youtube.com |

| Chemical Resistance | High | Fluorine Atom youtube.com |

Derivatization for Novel Functional Materials

The strategic molecular design of monomers is a cornerstone of modern materials science, enabling the development of polymers with precisely tailored properties. This compound emerges as a highly specialized monomer, engineered to impart a unique combination of characteristics to polymeric systems. Its derivatization into functional materials is primarily achieved through its direct incorporation as a monomeric unit into polymer chains, where its distinct structural components—the α-fluoro group and the bulky cyclohexyl substituent—synergistically contribute to the final material's performance.

Synthesis of Monomers for Advanced Materials

This compound is itself a functional monomer designed for advanced material synthesis. The term "prop-2-enoate" identifies it as an acrylate, a class of monomers well-known for their ability to undergo polymerization. The true innovation in its design lies in the specific substituents attached to the acrylate backbone. The synthesis of such specialized fluoroacrylate esters can be achieved through established organic chemistry protocols.

The presence of both a fluorine atom and a cyclohexyl group on the same monomer unit is a deliberate design choice to create polymers with a desirable combination of properties. The fluorine atom, due to the high electronegativity and the strength of the carbon-fluorine bond, is known to enhance thermal stability, chemical resistance, and impart low surface energy and a low refractive index to polymers. researchgate.netyoutube.com Simultaneously, the bulky, aliphatic cyclohexyl ring contributes to increased thermal stability by raising the glass transition temperature (Tg) and can improve mechanical properties. nih.gov

The table below outlines the key structural components of the this compound monomer and the anticipated properties they confer upon the resulting polymer architectures.

| Structural Component | Anticipated Contribution to Polymer Properties | Supporting Rationale |

|---|---|---|

| α-Fluoro Group (-F) | Low Refractive Index, Low Surface Energy (Hydrophobicity/Oleophobicity), High Thermal and Chemical Stability | The strong C-F bond and high electronegativity of fluorine reduce polarizability and intermolecular forces. youtube.commdpi.commdpi.com |

| 3-Cyclohexyl Group (-C6H11) | Increased Glass Transition Temperature (Tg), Enhanced Thermal Stability, Improved Mechanical Properties, Good Optical Transparency | The bulky, rigid ring structure restricts segmental motion of the polymer chain, increasing stiffness and heat resistance. researchgate.netnih.gov |

| Ethyl Acrylate Backbone | Polymerizability via Free-Radical Methods, Forms a Flexible Carbon-Carbon Main Chain | Acrylate esters are readily polymerized using standard industrial techniques like free-radical polymerization. rsc.org |

Integration into Polymer Architectures for Specific Applications

The polymerization of this compound, typically via free-radical polymerization, yields a homopolymer, poly(this compound). rsc.org This polymer's architecture integrates the beneficial properties of both fluorine and cyclohexyl moieties, making it a candidate for high-performance applications, particularly in advanced optics. google.com

The bulky cyclohexyl side chains increase the polymer's glass transition temperature (Tg), which is a measure of its thermal stability. nih.gov Standard optical polymers like polymethyl methacrylate (PMMA) have a Tg around 100-105 °C, limiting their use in environments that experience higher temperatures, such as in automotive data communication systems. google.com Polymers based on monomers with bulky ring structures, like the cyclohexyl group, exhibit enhanced thermal stability, making them suitable for more demanding applications. nih.govgoogle.com

Furthermore, fluorinated polymers are extensively researched for optical applications due to their characteristically low refractive indices and high optical transparency. mdpi.com A low refractive index is crucial for materials used as cladding in plastic optical fibers (POFs) to maximize the fiber's ability to trap and guide light. The incorporation of fluorine also reduces absorption losses in the visible and near-infrared regions of the spectrum, which is a limiting factor for traditional polymers like PMMA. google.com

The combination of higher thermal stability and superior optical properties makes poly(this compound) a promising material for next-generation optical components. Potential applications include:

Plastic Optical Fibers (POFs): As a core or cladding material for POFs intended for use in high-temperature environments like automotive and aerospace systems. google.com

Waveguides and Optical Components: For the fabrication of optical waveguides, lenses, and filters where low optical loss and thermal stability are critical. mdpi.com

Antireflective Coatings: The low refractive index is a desirable property for creating antireflective surfaces on optical devices. google.com

The table below presents a comparative analysis of the projected properties of a polymer derived from this compound against the widely used optical polymer, PMMA.

| Property | Poly(methyl methacrylate) (PMMA) | Projected Properties of Poly(this compound) | Advantage |

|---|---|---|---|

| Glass Transition Temperature (Tg) | ~100-105 °C google.com | > 105 °C | Enhanced thermal stability for applications in demanding environments. google.com |

| Refractive Index | ~1.49 | < 1.49 | Lower refractive index is beneficial for optical fiber cladding and antireflective coatings. |

| Surface Energy | Moderate | Low | Provides hydrophobic and oleophobic properties, useful for protective coatings. researchgate.netresearchgate.net |

| Chemical Resistance | Good | Excellent | The presence of fluorine enhances resistance to solvents, acids, and bases. youtube.com |

Future Perspectives and Emerging Research Directions for Ethyl 3 Cyclohexyl 2 Fluoroprop 2 Enoate

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of Ethyl 3-cyclohexyl-2-fluoroprop-2-enoate will likely be guided by the principles of efficiency and sustainability. Current synthetic approaches to related fluoroacrylates often involve multi-step sequences and the use of hazardous reagents. The development of greener and more atom-economical methods is a key research objective.

The application of green chemistry principles is paramount for the environmentally benign production of fluoroacrylates. This involves the use of safer solvents, the reduction of waste, and the utilization of renewable resources. Future research will likely focus on replacing traditional organic solvents with greener alternatives such as ionic liquids, supercritical fluids (like CO2), or even water-based systems for certain synthetic steps. numberanalytics.com The development of solvent-free reaction conditions is another promising avenue. Furthermore, minimizing waste can be achieved by designing synthetic pathways with high atom economy, where the majority of atoms from the reactants are incorporated into the final product.

One potential green route to explore for the synthesis of this compound could involve the direct fluorination of a non-fluorinated precursor using less hazardous fluorinating agents. Research into solid-supported reagents or biocatalytic methods for fluorination could provide significant advantages in terms of safety and waste reduction.

Catalysis is at the heart of modern organic synthesis, and its application to the synthesis of this compound is a promising area for future research. The development of novel catalytic systems can lead to higher selectivity, reduced reaction times, and lower energy consumption.

For instance, the use of transition-metal catalysts could enable direct C-H fluorination of a suitable precursor, bypassing the need for pre-functionalized substrates. Another area of interest is the development of organocatalysts for the enantioselective synthesis of chiral analogues of this compound. The table below outlines potential catalytic strategies and their expected benefits.

| Catalytic Approach | Potential Catalyst | Key Advantages |

| Direct C-H Fluorination | Palladium or Copper complexes | High atom economy, reduced synthetic steps |

| Asymmetric Fluorination | Chiral organocatalysts (e.g., cinchona alkaloids) | Access to enantiomerically enriched products |

| Lewis Acid Catalysis | Tin or Scandium complexes | Activation of substrates for fluorination |

Exploration of Novel Reactivity and Unprecedented Transformations

The unique electronic properties of this compound, conferred by the fluorine atom and the Michael acceptor system, open the door to a wide range of chemical transformations. Future research will undoubtedly focus on uncovering novel reactivity patterns and applying them in the synthesis of complex molecules.

Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, and multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process, are powerful tools for building molecular complexity efficiently. wikipedia.orgrsc.org this compound is an excellent candidate for participation in such reactions.

Future research could explore its use as a key building block in the synthesis of heterocyclic compounds through cascade annulation reactions. For example, a Michael addition to the double bond could be followed by an intramolecular cyclization to construct complex ring systems. In the realm of MCRs, this compound could serve as the activated alkene component in reactions like the Biginelli or Hantzsch reactions, leading to the rapid assembly of diverse molecular scaffolds.

Electrochemistry and photochemistry offer unique and often milder alternatives to traditional synthetic methods for the functionalization of organic molecules. mt.commt.com These techniques can generate highly reactive intermediates under controlled conditions, enabling transformations that are difficult to achieve through conventional means.

The electron-deficient double bond in this compound makes it a suitable substrate for electrochemical reduction, which could lead to dimerization or coupling with other electrophiles. mt.com Photochemical approaches, such as [2+2] cycloadditions, could be employed to construct cyclobutane (B1203170) derivatives. The use of photoredox catalysis could also enable a variety of radical-based transformations, such as the addition of alkyl or aryl radicals across the double bond. nih.gov

| Reaction Type | Potential Transformation |

| Electrochemical Reduction | Hydrodimerization, Reductive coupling with electrophiles |

| Photochemical [2+2] Cycloaddition | Synthesis of fluorinated cyclobutane derivatives |

| Photoredox Catalyzed Radical Addition | C-C bond formation at the β-position |

Advanced Characterization Techniques and In-Situ Monitoring

A deeper understanding of the structure, properties, and reactivity of this compound will be facilitated by the application of advanced analytical techniques. Future research will benefit from detailed spectroscopic and spectrometric studies, as well as real-time monitoring of its formation and subsequent reactions.

Given the presence of a fluorine atom, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy will be an indispensable tool. wikipedia.orgnih.gov Its high sensitivity and wide chemical shift range will allow for precise structural elucidation and the study of subtle electronic effects. biophysics.orgaiinmr.com Advanced NMR techniques, such as two-dimensional correlation experiments (e.g., ¹H-¹⁹F HETCOR), will be crucial for unambiguously assigning the structure of products derived from this compound.

Mass spectrometry (MS) , particularly with soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), will be essential for the accurate determination of molecular weights and the characterization of reaction products. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) will provide exact mass measurements, enabling the confirmation of elemental compositions. nih.gov

Furthermore, the use of in-situ monitoring techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and Raman spectroscopy, will allow for the real-time tracking of reactions involving this compound. mt.commt.com This will provide valuable kinetic data and mechanistic insights, accelerating the optimization of reaction conditions and the discovery of new transformations.

| Analytical Technique | Key Information Provided |

| ¹⁹F NMR Spectroscopy | Structural confirmation, electronic environment of the fluorine atom |

| High-Resolution Mass Spectrometry | Accurate molecular weight, elemental composition |

| In-Situ FTIR/Raman Spectroscopy | Real-time reaction monitoring, kinetic data, mechanistic insights |

Real-Time Spectroscopic Analysis of Reaction Pathways

Understanding the kinetics and mechanisms of reactions involving this compound is pivotal for its efficient utilization. Real-time spectroscopic techniques offer a window into these processes as they occur, capturing transient intermediates and providing detailed mechanistic insights. Future research in this area would likely involve the application of techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of reactions like polymerization, Michael additions, and cycloadditions.

For instance, by tracking the disappearance of the C=C stretching frequency and the appearance of new vibrational modes, researchers could elucidate the precise sequence of bond-forming and bond-breaking events. This data is invaluable for optimizing reaction conditions, including temperature, pressure, and catalyst choice, to maximize yield and selectivity.

Hypothetical Data Table: Real-Time FTIR Monitoring of the Polymerization of this compound

| Time (minutes) | C=C Stretch Intensity (arbitrary units) | C-C Stretch Intensity (arbitrary units) | % Conversion |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.75 | 0.25 | 25 |

| 20 | 0.50 | 0.50 | 50 |

| 30 | 0.25 | 0.75 | 75 |

| 40 | 0.05 | 0.95 | 95 |

| 50 | <0.01 | >0.99 | >99 |

This table illustrates the type of data that could be generated to monitor reaction kinetics in real-time.

Cryogenic Electron Microscopy (Cryo-EM) for Structural Details

While traditionally used for biological macromolecules, the increasing resolution of Cryogenic Electron Microscopy (Cryo-EM) presents exciting opportunities for the structural elucidation of smaller organic molecules and their assemblies. For this compound, Cryo-EM could be particularly insightful in visualizing the three-dimensional arrangement of molecules in self-assembled structures or within a polymer matrix. This could reveal crucial information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the macroscopic properties of materials derived from this monomer. Furthermore, Cryo-EM could be employed to study the morphology of nanoparticles or other nanostructures formed through the controlled polymerization of this compound.

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The synergy between chemistry and artificial intelligence is poised to revolutionize the discovery and development of new molecules and materials. For this compound, machine learning and AI could be leveraged in several key areas.

Predictive Modeling for Reaction Outcomes and Compound Design

Machine learning algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions with high accuracy. In the context of this compound, predictive models could be developed to forecast the yield, selectivity, and optimal conditions for its various transformations. This would significantly accelerate the discovery of new derivatives with desired properties. Additionally, generative models could be used to design novel compounds based on the this compound scaffold, tailored for specific applications by optimizing properties such as binding affinity to a biological target or a particular material characteristic.

Hypothetical Data Table: Machine Learning Model Performance for Predicting Polymerization Yield

| Model Architecture | Training Data Size | Mean Absolute Error (%) | R-squared |

| Random Forest | 500 reactions | 5.2 | 0.85 |

| Gradient Boosting | 500 reactions | 4.8 | 0.88 |

| Neural Network | 1000 reactions | 3.5 | 0.92 |

| Neural Network | 5000 reactions | 1.8 | 0.97 |

This table represents a hypothetical comparison of different machine learning models for predicting the yield of polymerization reactions involving this compound.

Autonomous Synthesis and Optimization Platforms

The integration of machine learning with robotic systems has led to the development of autonomous synthesis platforms. These "self-driving laboratories" can independently design experiments, perform reactions, analyze the results, and then use that information to inform the next round of experiments. An autonomous platform could be tasked with optimizing the synthesis of a polymer derived from this compound to achieve a specific target property, such as a desired molecular weight or glass transition temperature. This approach would not only accelerate the research and development process but also has the potential to uncover novel reaction pathways and materials that might be missed through traditional, human-driven experimentation.

Expanding the Scope of Applications in Emerging Technologies

The unique structural features of this compound make it a promising candidate for use in a variety of emerging technologies.

Role in Precision Polymer Design

The presence of the fluorine atom and the cyclohexyl group in this compound offers fine control over the properties of polymers derived from it. The fluorine atom can impart desirable characteristics such as increased thermal stability, chemical resistance, and a low refractive index. The bulky cyclohexyl group can enhance the polymer's rigidity and glass transition temperature. By precisely controlling the incorporation of this monomer into copolymers, it will be possible to design advanced materials with tailored properties for specific applications. These could include high-performance coatings, advanced optical materials, and membranes for separation technologies. The ability to fine-tune polymer properties at the molecular level is a cornerstone of precision polymer design, and this compound is well-positioned to be a valuable tool in this field.

Contributions to Advanced Materials Science and Engineering

This compound is a specialized fluorinated monomer, the full potential of which in advanced materials science and engineering is an area of ongoing exploration. While extensive research on this specific molecule is not widely available in public literature, its chemical structure allows for informed predictions regarding its contributions to the development of novel polymers and materials. The presence of a fluorine atom, a cyclohexyl group, and an acrylate (B77674) functional group suggests that polymers derived from this monomer could offer a unique combination of properties beneficial for various high-performance applications.

The incorporation of the bulky and rigid cyclohexyl group into a polymer backbone is anticipated to significantly influence the material's thermal and mechanical properties. This group can restrict the rotational freedom of the polymer chains, leading to an increase in the glass transition temperature (Tg). A higher Tg is indicative of a material that retains its rigidity and dimensional stability at elevated temperatures, a critical attribute for components in microelectronics, aerospace, and automotive engineering.

Furthermore, the fluorine atom imparts several desirable characteristics typical of fluoropolymers. These include low surface energy, leading to hydrophobic and oleophobic properties, which are highly sought after for creating self-cleaning and anti-fouling surfaces. Additionally, the high electronegativity of fluorine can enhance the chemical resistance and thermal stability of the resulting polymer. The strong carbon-fluorine bond is inherently stable, making materials that contain it resistant to degradation from chemicals, UV radiation, and high temperatures.

The combination of these structural features in this compound suggests its potential utility in several key areas of advanced materials science:

High-Performance Coatings: Polymers incorporating this monomer could be used to formulate coatings with excellent weatherability, chemical resistance, and low surface energy. Such coatings would be valuable for protecting surfaces in harsh industrial environments, architectural applications requiring long-term durability, and for creating easy-to-clean surfaces on consumer products.

Advanced Optical Materials: The presence of fluorine can lower the refractive index of a polymer. Materials with a low refractive index are essential for anti-reflective coatings on lenses, solar panels, and electronic displays. The cyclohexyl group may also contribute to the optical clarity and mechanical robustness of these materials.

Dielectric Materials: Fluorinated polymers are known for their low dielectric constants and low loss tangents, making them excellent insulators for high-frequency electronic applications. The incorporation of this compound into polymer dielectrics could potentially enhance their thermal stability and mechanical integrity, which is crucial for the reliability of next-generation electronic devices.

While direct experimental data for polymers based solely on this compound is scarce, the projected properties based on its constituent functional groups are summarized in the table below.

| Property | Influencing Structural Feature | Potential Advantage in Advanced Materials |

| High Glass Transition Temperature (Tg) | Cyclohexyl group | Enhanced thermal stability and dimensional rigidity for applications in demanding environments. |

| Low Surface Energy | Fluorine atom | Hydrophobicity and oleophobicity, leading to self-cleaning and anti-fouling properties. |

| Chemical Resistance | Fluorine atom | Durability and longevity in chemically aggressive environments. |

| Low Refractive Index | Fluorine atom | Suitability for anti-reflective coatings and optical components. |

| Low Dielectric Constant | Fluorine atom | Use as an insulating material in high-frequency electronics. |

Further research and development are necessary to synthesize and characterize polymers based on this compound to validate these potential applications. The exploration of its copolymerization with other functional monomers will also be a key avenue for creating a new generation of advanced materials with tailored properties for specific engineering challenges.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-cyclohexyl-2-fluoroprop-2-enoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of fluorinated enoates often involves multi-step reactions, such as nucleophilic fluorination or cycloaddition. For example, analogous compounds like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate were synthesized via reactions of lithium salts with fluorinated intermediates under controlled temperatures and inert atmospheres . Key steps include:

- Precise stoichiometric control to minimize side reactions.

- Low-temperature conditions (−78°C) for intermediate stabilization.

- Purification via column chromatography or recrystallization.

- Validation using NMR and mass spectrometry for structural confirmation .

Q. How can crystallographic techniques (e.g., XRD) be applied to determine the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for resolving bond angles and stereochemistry. Software like SHELXL refines crystallographic data by minimizing residuals (e.g., R-factor < 5%), while ORTEP-III visualizes thermal ellipsoids and molecular packing . For fluorinated compounds, special attention is required for:

- Anisotropic displacement parameters to account for fluorine’s high electron density.

- Hydrogen bonding analysis using graph-set notation to identify motifs like or patterns .

Q. What spectroscopic methods are most effective for characterizing fluorinated moieties in this compound?

- Methodological Answer :

- NMR : Detects fluorine environments (δ −120 to −180 ppm for CF groups).

- IR Spectroscopy : Identifies C-F stretching vibrations (~1100–1250 cm).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks with ppm-level accuracy.

- Cross-validation with computational methods (e.g., DFT) ensures spectral assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and its non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity and steric effects alter reaction pathways. For example:

- Kinetic studies : Compare activation energies for fluorinated vs. non-fluorinated derivatives using Arrhenius plots.

- Computational modeling : Use Gaussian or ORCA to calculate transition-state geometries and electron density maps.

- Isotopic labeling (e.g., ) to trace mechanistic pathways in ester hydrolysis .

Q. What strategies mitigate challenges in analyzing hydrogen-bonding networks in fluorinated crystal structures?

- Methodological Answer : Fluorine’s weak hydrogen-bond acceptor capacity complicates crystal packing analysis. Strategies include:

- Multi-temperature XRD : Resolve thermal motion artifacts by collecting data at 100–150 K.